molecular formula C12H17NO2S B095284 [2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate CAS No. 16637-86-8

[2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate

Cat. No.: B095284
CAS No.: 16637-86-8
M. Wt: 239.34 g/mol
InChI Key: NBUCQPQCJZGMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is known for its unique chemical structure and properties, which make it valuable for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate typically involves the reaction of methyl carbamate with o-(3-(methylthio)propyl)phenol. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:

Methyl carbamate+o-(3-(methylthio)propyl)phenolCARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER\text{Methyl carbamate} + \text{o-(3-(methylthio)propyl)phenol} \rightarrow \text{this compound} Methyl carbamate+o-(3-(methylthio)propyl)phenol→CARBAMIC ACID, METHYL-, o-(3-(METHYLTHIO)PROPYL)PHENYL ESTER

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

[2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various carbamate derivatives.

Scientific Research Applications

[2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues. This inhibition can lead to the disruption of metabolic pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • CARBAMIC ACID, METHYL-, 3-METHYLPHENYL ESTER
  • CARBAMIC ACID, METHYL-, 4-METHYLPHENYL ESTER
  • CARBAMIC ACID, METHYL-, 2-METHYLPHENYL ESTER

Uniqueness

[2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate is unique due to the presence of the o-(3-(methylthio)propyl) group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

16637-86-8

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

[2-(3-methylsulfanylpropyl)phenyl] N-methylcarbamate

InChI

InChI=1S/C12H17NO2S/c1-13-12(14)15-11-8-4-3-6-10(11)7-5-9-16-2/h3-4,6,8H,5,7,9H2,1-2H3,(H,13,14)

InChI Key

NBUCQPQCJZGMQW-UHFFFAOYSA-N

SMILES

CNC(=O)OC1=CC=CC=C1CCCSC

Canonical SMILES

CNC(=O)OC1=CC=CC=C1CCCSC

16637-86-8

Origin of Product

United States

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